2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride
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Overview
Description
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride is a chemical compound with the molecular formula C17H14Cl2O3 and a molecular weight of 337.197 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride typically involves the reaction of 4-chlorobenzoyl chloride with 2-methylpropanoic acid in the presence of a suitable catalyst . The reaction conditions often include the use of an organic solvent such as petroleum ether and an aluminium chloride catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential biological activities, including its role in inhibiting certain enzymes and pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism . This activation leads to various downstream effects, including the regulation of gene expression involved in lipid and glucose metabolism.
Comparison with Similar Compounds
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride can be compared with similar compounds such as:
Fenofibric acid: Another compound that activates PPARα and is used in the treatment of hyperlipidemia.
Bezafibrate: A fibrate drug that also targets PPARα and is used to lower cholesterol levels.
Clofibric acid: A compound with similar lipid-lowering effects but different chemical structure.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O3/c1-17(2,16(19)21)22-14-9-5-12(6-10-14)15(20)11-3-7-13(18)8-4-11/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHXGAFWXKHHFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597502 |
Source
|
Record name | 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65178-90-7 |
Source
|
Record name | 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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